molecular formula C20H19F2N5O2S B10836765 N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide

N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B10836765
M. Wt: 431.5 g/mol
InChI Key: LQASHUDUJOBHMP-CXAGYDPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US8829193, 2” involves multiple steps, starting with the preparation of the tricyclic core structure. The synthetic route typically includes cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of “US8829193, 2” involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing costs and improving safety .

Chemical Reactions Analysis

Types of Reactions: “US8829193, 2” undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

“US8829193, 2” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US8829193, 2” involves the inhibition of PIM kinases. These kinases play a crucial role in cell survival and proliferation. By inhibiting PIM kinases, “US8829193, 2” disrupts these processes, leading to cell cycle arrest and apoptosis. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

  • SCHEMBL2693373
  • CHEMBL3676259
  • BDBM131729

Comparison: “US8829193, 2” is unique in its tricyclic structure, which provides a distinct binding affinity and selectivity for PIM kinases compared to other similar compounds. Its potency and specificity make it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H19F2N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H19F2N5O2S/c21-11-2-1-3-12(22)18(11)20-26-15(10-30-20)19(29)25-14-8-24-6-4-16(14)27-7-5-17(28)13(23)9-27/h1-4,6,8,10,13,17,28H,5,7,9,23H2,(H,25,29)/t13-,17-/m1/s1

InChI Key

LQASHUDUJOBHMP-CXAGYDPISA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F

Canonical SMILES

C1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F

Origin of Product

United States

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